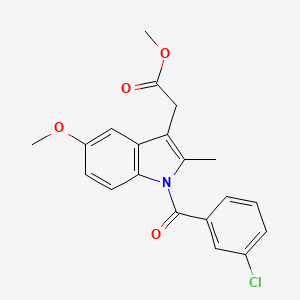

1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester

Description

Properties

IUPAC Name |

methyl 2-[1-(3-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)7-8-18(17)22(12)20(24)13-5-4-6-14(21)9-13/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUJVRMNWKBRIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC(=CC=C3)Cl)C=CC(=C2)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

Mitsunobu Reaction

-

Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Advantage : Avoids racemization of acid-sensitive groups.

Purification and Isolation

Crude product purification involves:

-

Liquid-liquid extraction : Ethyl acetate/water partitions remove unreacted reagents.

-

Column chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent.

-

Recrystallization : Ethanol-water mixtures yield white crystalline product.

Purity metrics :

Process Optimization Challenges

Competing Reactions

Scalability Considerations

-

Batch size limitations : Exothermic acylation requires slow reagent addition in >100 g batches.

-

Solvent recovery : DMF is recycled via distillation (bp 153°C).

Alternative Synthetic Routes

One-Pot Indole Acylation-Esterification

A novel approach combines indole formation and acylation in DMF at 100°C, reducing steps but requiring stringent temperature control.

Enzymatic Esterification

Lipase-mediated transesterification (e.g., Candida antarctica Lipase B) achieves 60% yield under mild conditions (pH 7, 40°C).

Analytical Validation

Key characterization data :

| Technique | Data |

|---|---|

| HRMS | m/z 371.0812 [M+H]⁺ (calc. 371.0815) |

| ¹³C NMR | 172.8 ppm (ester carbonyl) |

| XRD | Monoclinic crystal system, P2₁/c space group |

Industrial-Scale Adaptations

Pharmaceutical manufacturers employ:

Chemical Reactions Analysis

1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Material Science: The compound’s unique structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding, providing insights into cellular mechanisms and pathways.

Industrial Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core allows it to mimic natural substrates, binding to active sites and modulating biological activity. The chlorobenzoyl and methoxy groups enhance its binding affinity and specificity, influencing pathways related to inflammation, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid)

- Structure : Differs by a 4-chlorobenzoyl group and a free carboxylic acid at the 3-position (vs. methyl ester in the target compound) .

- Activity: Potent non-selective cyclooxygenase (COX) inhibitor (IC₅₀ = 0.1 µM for COX-1/2), widely used as an NSAID .

- Physicochemical Properties : Lower solubility in water compared to ester derivatives due to the carboxylic acid group .

Acemetacin (Carboxymethyl Ester of Indomethacin)

- Structure : 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid carboxymethyl ester .

- Key Differences :

1-(2-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester

- Structure : Chlorine at the 2-position of the benzoyl ring (vs. 3-position in the target compound) .

- Molecular Weight: 371.81 (C₂₀H₁₈ClNO₄), lower due to one fewer chlorine atom .

- Implications : Altered electronic and steric effects may reduce COX affinity compared to 3- or 4-chloro derivatives.

Ortho-Carbaborane Derivatives of Indomethacin

- Structure : Carbaborane (closo-dodecaborane) replaces the benzoyl or acetic acid group (e.g., 1-(1-carboxy-carbaboranyl)-5-methoxy-2-methylindole-3-acetic acid tert-butyl ester) .

- Activity : Retain COX-2 selectivity (IC₅₀ < 50 nM) with reduced gastrointestinal toxicity due to altered lipophilicity and metabolism .

Indomethacin Farnesil (3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Ester)

- Structure : Bulky farnesyl ester group replaces the methyl ester .

- Properties : Increased lipophilicity enhances tissue penetration and prolongs half-life, acting as a prodrug .

1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid 4-Methoxyphenyl Ester

- Structure : 4-Methoxyphenyl ester instead of methyl ester .

- Activity : COX-2 selective inhibitor (IC₅₀ = 40 nM vs. >66 µM for COX-1), demonstrating ester modifications can enhance selectivity .

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons

Implications of Substituent Variations

Chlorobenzoyl Position :

- 3- or 4-Chloro substitutions influence electronic effects and steric hindrance, affecting COX binding. 4-Chloro derivatives (e.g., indomethacin) show higher COX affinity than 2- or 3-chloro analogs .

Ester vs. Carboxylic Acid :

- Methyl esters (target compound) and other esters (e.g., farnesyl, 4-methoxyphenyl) act as prodrugs, improving solubility or absorption. Carboxylic acids (indomethacin) directly inhibit COX but have lower bioavailability .

Bulkier Esters :

- Farnesyl or tert-butyl esters (e.g., carbaborane derivatives) enhance lipophilicity and tissue penetration, delaying hydrolysis to the active acid form .

Biological Activity

1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester (commonly referred to as compound C364395) is a synthetic indole derivative with potential therapeutic applications. Its unique structure, characterized by the presence of a chlorobenzoyl group and a methoxy group, suggests possible biological activity that warrants detailed investigation.

- Molecular Formula : C20H18ClNO4

- Molecular Weight : 371.81 g/mol

- CAS Number : 1568-36-1

- SMILES Notation : O=C(OC)CC1=C(C)N(C(C2=CC=CC(Cl)=C2)=O)C3=CC=C(OC)C=C31

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, influencing various cellular pathways. Preliminary studies suggest that it may exert its effects through:

- Inhibition of tubulin polymerization : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

- Anti-inflammatory properties : The compound has been linked to reduced TNF-alpha production in inflammatory models, indicating potential use in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including C364395. The following table summarizes key findings related to its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.33 | Induction of apoptosis via Bcl-2 downregulation |

| MCF-7 (Breast) | 3.67 | Cell cycle arrest at G2/M phase |

| HCT-116 (Colon) | 2.28 | Inhibition of VEGFR-2 signaling |

| PC-3 (Prostate) | 0.33 | Disruption of microtubule dynamics |

These results indicate that C364395 exhibits significant antiproliferative activity across various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

In vivo studies have demonstrated the compound's ability to inhibit pro-inflammatory cytokines. For instance, it significantly reduced LPS-induced TNF-alpha release in murine models, showcasing its anti-inflammatory properties .

Case Studies

A notable case study involved the evaluation of C364395 in a murine model of rheumatoid arthritis. The compound was administered at varying doses over a period of two weeks:

- Dosage : 10 mg/kg and 20 mg/kg

- Outcome : Both dosages resulted in a significant reduction in joint swelling and inflammation markers compared to control groups.

This study underscores the therapeutic potential of C364395 for managing autoimmune conditions.

Q & A

Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 2.3–2.5 ppm (methyl groups), δ 3.7–3.9 ppm (methoxy), and δ 7.1–8.1 ppm (aromatic protons) confirm substituent positions .

- IR : Strong absorption at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O from acylation) .

Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>98%) .

Elemental Analysis : Carbon (51–76%) and hydrogen (7.01–7.05%) percentages align with theoretical values .

Q. What pharmacological targets or mechanisms are associated with this compound?

- Primary Target : Cyclooxygenase (COX) enzymes, particularly COX-2. Analogs like indomethacin exhibit IC₅₀ values of 40 nM for COX-2 vs. >66 µM for COX-1, indicating selectivity .

- Assays :

- In vitro COX Inhibition : Recombinant enzyme assays using oxygen consumption or prostaglandin E₂ (PGE₂) ELISA .

- Anti-inflammatory Models : Carrageenan-induced rat paw edema to evaluate in vivo efficacy .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro-substitution position, ester groups) influence COX-2 selectivity?

- Key Findings :

- 3-Chloro vs. 4-Chloro Isomers : The 3-chlorobenzoyl group (target compound) may alter steric interactions in the COX-2 active site compared to the 4-chloro derivative (indomethacin), potentially enhancing selectivity .

- Ester Chain Impact : Longer esters (e.g., heptyl or farnesyl) improve lipophilicity and tissue penetration but may reduce aqueous solubility. Tert-butyl esters are intermediates for controlled hydrolysis .

Q. What advanced analytical techniques resolve spectral contradictions in structural elucidation?

- Case Study : Discrepancies in ¹³C NMR shifts for tert-butyl esters (δ 28–32 ppm) vs. methyl esters (δ 50–55 ppm) can arise from solvent effects or polymorphism. Solutions include:

2D NMR (HSQC, HMBC) : Correlate proton-carbon couplings to confirm connectivity .

X-ray Crystallography : Resolve polymorphism issues (e.g., indomethacin’s white/yellow crystalline forms) .

Dynamic Light Scattering (DLS) : Assess aggregation states in solution .

Q. How can researchers address contradictory biological activity data across studies?

- Root Causes : Variability in assay conditions (e.g., cell lines, enzyme sources) or compound purity.

- Mitigation Strategies :

Standardized Protocols : Use commercially available COX-2 kits (e.g., Cayman Chemical) with internal controls.

Purity Validation : Cross-check via HPLC-MS and elemental analysis .

Meta-Analysis : Compare IC₅₀ values from ≥3 independent studies to identify outliers .

Q. What experimental design considerations are critical for evaluating this compound’s therapeutic potential?

- In Vitro :

- Dose-Response Curves : Test 0.1–100 µM ranges to establish IC₅₀/EC₅₀.

- Cytotoxicity Screening : Use MTT assays on human fibroblasts to rule off-target effects .

- In Vivo :

- Pharmacokinetics : Assess bioavailability via oral/intravenous administration in rodents, monitoring plasma half-life and metabolite profiles (e.g., methyl ester hydrolysis) .

- Toxicity : Histopathological examination of liver/kidney tissues after 14-day dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.